molecular formula C10H8O2S B2892162 2-Methyl-1-benzothiophene-3-carboxylic acid CAS No. 17375-82-5

2-Methyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B2892162
CAS No.: 17375-82-5
M. Wt: 192.23
InChI Key: AFUYTLSLJWHYSV-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophene-3-carboxylic acid (CAS 17375-82-5) is a high-value benzothiophene derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. This compound is of significant interest in pharmaceutical research, particularly in the development of novel anticancer agents. Recent scientific studies highlight that structurally related benzo[b]thiophene-3-carboxylic acid derivatives demonstrate potent biological activity by targeting the RhoA/ROCK signaling pathway, a crucial regulator of tumor growth and metastasis . The benzothiophene scaffold is a privileged structure in drug design, found in several marketed therapeutics, and is known for its versatile pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Researchers utilize this specific carboxylic acid functionalized benzothiophene as a versatile building block for the synthesis of more complex molecules, such as through the formation of amide derivatives, to explore structure-activity relationships and develop new targeted therapies . With a molecular formula of C10H8O2S and a molecular weight of 192.23 g/mol, it provides an essential core structure for constructing compound libraries in high-throughput screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYTLSLJWHYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at specific positions. One common method includes the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction, where α-substituted (o-bromoaryl)thioacetamides are used as starting materials .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The two-step method involving the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids is one such example .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Methyl-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its reactivity and potential for functionalization .

Biological Activity

2-Methyl-1-benzothiophene-3-carboxylic acid (CAS No. 17375-82-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiophene family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The benzothiophene scaffold is known for its ability to modulate enzyme activities and receptor interactions.

Key Mechanisms Include:

  • Enzyme Inhibition: Compounds in this class have been shown to inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that benzothiophene derivatives exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have demonstrated the efficacy of this compound against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) have been determined in comparative studies, showcasing its potential as an antimicrobial agent .
  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of benzothiophene derivatives, including this compound. Below are summarized findings from notable research:

Study Focus Findings
Study on Antimicrobial Activity Tested against S. aureus strainsMIC values were established; the compound showed significant inhibition against resistant strains.
Anticancer Research Evaluated effects on cancer cell linesInduced apoptosis in cancer cells; exhibited cytotoxicity with IC50 values indicating potency.
Enzyme Inhibition Studies Investigated enzyme targetsDemonstrated inhibition of key metabolic enzymes involved in cancer metabolism.

Biochemical Pathways

The compound's interaction with various biochemical pathways is crucial for understanding its therapeutic potential. Benzothiophene derivatives can influence:

  • Cell Cycle Regulation: By modulating proteins involved in cell cycle progression.
  • Apoptotic Pathways: Inducing programmed cell death through mitochondrial pathways.

These interactions suggest a multifaceted role in cellular processes, making it a candidate for further therapeutic exploration.

Q & A

Basic: What are the standard synthetic routes for 2-Methyl-1-benzothiophene-3-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization of substituted benzothiophene precursors. For example, chloroacetyl chloride can react with a benzothiophene intermediate in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane, 0–5°C). Reaction optimization includes controlling temperature to minimize side reactions and using HPLC (methanol-water gradients) for purification . Yield improvements often rely on stoichiometric adjustments (e.g., 1.2 equivalents of anhydrides) .

Advanced: How can computational methods predict regioselectivity in substitution reactions of the benzothiophene core?

Answer:
Density Functional Theory (DFT) calculations analyze electron density distribution and frontier molecular orbitals to identify reactive sites. For example, methoxy or chloro substituents alter electron-withdrawing/donating effects, directing electrophilic attacks to specific positions. PubChem data (InChIKey, SMILES) can be used as inputs in software like Gaussian or ORCA to model transition states and predict regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm) and confirm carboxylate formation (δ 165–170 ppm in 13^{13}C) .
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and S-O vibrations (~1050 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C11_{11}H10_{10}O2_2S for the parent compound) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:

  • Dose-Response Studies : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify activity thresholds.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability.
  • Meta-Analysis : Cross-reference PubChem bioactivity data with independent studies to identify trends or methodological disparities .

Basic: What are common derivatives of this compound, and what are their applications?

Answer:

  • 3-Chloro-6-methoxy derivatives : Investigated for antimicrobial activity via bacterial membrane disruption assays .
  • Tetrahydrobenzothiophene analogs : Used in analgesic research due to cyclooxygenase inhibition potential .
  • Fluorinated derivatives : Enhance metabolic stability in pharmacokinetic studies .

Advanced: What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) on the benzothiophene core?

Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to meta-direct subsequent substitutions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nitration or sulfonation.
  • Catalysts : Lewis acids like FeCl3_3 enhance halogenation selectivity at electron-rich positions .

Basic: How are impurities removed during the purification of this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Chromatography : Reverse-phase HPLC (C18 columns, methanol:water = 70:30) resolves polar byproducts .
  • Acid-Base Extraction : Adjust pH to precipitate the carboxylic acid form from aqueous solutions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Answer:

  • LogP Optimization : Introduce methyl or methoxy groups to balance lipophilicity (target LogP 2–3 for blood-brain barrier penetration).
  • Metabolic Stability : Replace labile esters with amides or ethers to reduce CYP450-mediated degradation.
  • In Silico Modeling : Tools like SwissADME predict absorption and toxicity profiles before synthesis .

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